Cas no 2227784-55-4 ((2S)-4-(1,3-thiazol-2-yl)butan-2-ol)

(2S)-4-(1,3-Thiazol-2-yl)butan-2-ol is a chiral thiazole-containing alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration enhances selectivity in asymmetric reactions, making it valuable for producing enantiomerically pure intermediates. The thiazole moiety contributes to its versatility as a building block in heterocyclic chemistry, enabling modifications for bioactive compound development. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features may also support interactions with biological targets, suggesting utility in medicinal chemistry research. The defined stereochemistry and functional group arrangement offer precise control in synthetic pathways, underscoring its relevance in fine chemical and drug discovery applications.
(2S)-4-(1,3-thiazol-2-yl)butan-2-ol structure
2227784-55-4 structure
Product Name:(2S)-4-(1,3-thiazol-2-yl)butan-2-ol
CAS No:2227784-55-4
MF:C7H11NOS
MW:157.233340501785
CID:5867294
PubChem ID:165618307
Update Time:2025-08-04

(2S)-4-(1,3-thiazol-2-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(1,3-thiazol-2-yl)butan-2-ol
    • EN300-1802341
    • 2227784-55-4
    • Inchi: 1S/C7H11NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-6,9H,2-3H2,1H3/t6-/m0/s1
    • InChI Key: LFBAWGMXUJOASE-LURJTMIESA-N
    • SMILES: S1C=CN=C1CC[C@H](C)O

Computed Properties

  • Exact Mass: 157.05613515g/mol
  • Monoisotopic Mass: 157.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61.4Ų

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Additional information on (2S)-4-(1,3-thiazol-2-yl)butan-2-ol

Introduction to (2S)-4-(1,3-thiazol-2-yl)butan-2-ol (CAS No. 2227784-55-4)

The compound (2S)-4-(1,3-thiazol-2-yl)butan-2-ol (CAS No. 2227784-55-4) is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug design. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural feature of this molecule, contributing to its versatile reactivity and potential therapeutic effects.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (S)-configured butanols, such as (2S)-4-(1,3-thiazol-2-yl)butan-2-ol, through enantioselective catalytic methods. These methods not only enhance the yield of the desired enantiomer but also pave the way for large-scale production of this compound for various industrial and medical applications.

The stereochemistry of this compound, specifically the (S) configuration at the second carbon atom, plays a crucial role in determining its pharmacokinetic properties and biological activity. Studies have shown that the stereochemistry of such molecules can significantly influence their interactions with biological targets, making them promising candidates for drug development.

In terms of applications, (S)-configured butanols like (S)-butanols are widely used as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of the thiazole moiety in this compound further enhances its versatility, as thiazoles are known to exhibit antimicrobial, antifungal, and anticancer activities.

Recent research has focused on exploring the potential of (S)-configured butanols as building blocks for constructing bioactive molecules. For instance, studies have demonstrated that the thiazole ring can act as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways.

The synthesis of (S)-configured butanols has been optimized using asymmetric catalysis techniques, which not only improve enantioselectivity but also reduce production costs. These advancements have made it feasible to incorporate such compounds into large-scale manufacturing processes.

In conclusion, (S)-configured butanols, particularly (S)-butanols, are valuable building blocks in organic synthesis due to their unique structural features and stereochemical properties. Their ability to serve as intermediates in drug design positions them as key players in advancing therapeutic interventions across various disease areas.

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